Clofenciclan is a chemical compound classified as a dopamine-releasing agent, primarily investigated for its potential applications in neuropharmacology. It is known for its stimulant properties and has been studied for its effects on the central nervous system. The compound is identified by its CAS number 5632-52-0 and has a molecular weight of 309.9 grams per mole.
Clofenciclan was initially developed for the treatment of Parkinson’s disease due to its ability to enhance dopamine transmission in the brain. Its unique chemical properties have led to further research into its potential uses in treating other neurological disorders.
Clofenciclan belongs to the class of compounds known as phenylcyclohexylamines. It is structurally related to other stimulant drugs but is distinguished by its lack of peripheral anticholinergic properties, which makes it a candidate for various therapeutic applications.
The synthesis of Clofenciclan involves the reaction of 4-chlorophenylcyclohexanol with diethylaminoethanol. This reaction is conducted under specific conditions that facilitate the formation of the desired product.
The synthetic route typically includes:
Clofenciclan's molecular structure can be represented by the following formula:
Clofenciclan's InChI key is FFCARBNHUSWRGK-UHFFFAOYSA-N, which provides a unique identifier for its chemical structure in databases. The compound's three-dimensional conformation plays a significant role in its interaction with biological targets.
Clofenciclan undergoes various chemical reactions that can modify its structure and properties. Key reactions include:
These reactions are essential for modifying Clofenciclan's properties, enhancing its pharmacological profile or facilitating the synthesis of analogs with improved efficacy.
Clofenciclan exerts its pharmacological effects primarily by enhancing dopamine release in the brain. The mechanism involves:
Research indicates that Clofenciclan's action is mediated through specific receptor interactions that enhance dopaminergic signaling pathways, which are critical for mood regulation and motor control.
Clofenciclan is a solid substance typically stored at room temperature. Its physical characteristics include:
The compound exhibits stability under standard laboratory conditions but may undergo degradation under extreme pH or temperature conditions.
Relevant data regarding Clofenciclan's melting point, boiling point, and other thermodynamic properties are crucial for understanding its behavior in various applications.
Clofenciclan has several scientific uses, particularly in pharmacology and neuroscience:
Clofenciclan emerged during the late 20th century amid intensified research into synthetic stimulants targeting the central nervous system (CNS). This period was characterized by systematic efforts to modify phenyltropane-based scaffolds to enhance dopamine transporter (DAT) affinity and selectivity. Unlike classical psychostimulants like cocaine, which exhibit non-selective monoamine reuptake inhibition, Clofenciclan was designed within a framework prioritizing dopaminergic specificity. Early investigations positioned it as a candidate for studying dopamine dysregulation pathologies, though it did not progress to clinical development. Its discovery coincided with academic and industrial explorations of tropane alkaloid derivatives, driven by the need for highly specific neurochemical tools and potential therapeutics for conditions like attention deficit disorders and narcolepsy [1] [7].
Table 1: Key Research Themes in Synthetic Stimulant Development (1980s-2000s)
Research Focus | Objective | Clofenciclan's Role |
---|---|---|
DAT Affinity Optimization | Enhance selectivity for dopamine transporters | High DAT binding demonstrated in early assays |
Metabolic Stability | Reduce hepatic degradation | Chlorine substitution intended to slow metabolism |
Blood-Brain Barrier Penetration | Improve CNS bioavailability | Moderate logP value facilitated brain uptake |
Neurochemical Specificity | Minimize off-target effects (e.g., serotonin) | Lower SERT affinity vs. DAT in screening data |
Clofenciclan belongs to the 3-phenyltropane chemical subclass, distinguished by a chlorine substituent at the para-position of its phenyl ring. This structural modification was a strategic response to structure-activity relationship (SAR) studies of cocaine analogues, which indicated that electron-withdrawing groups at the C4′ position could significantly enhance DAT binding affinity and metabolic stability. Chemically designated as 3β-aryl-8-azabicyclo[3.2.1]octane, Clofenciclan shares core features with WIN 35,065-2 and RTI-55 but exhibits distinct electronic properties due to its chloro substituent. This alteration aimed to reduce susceptibility to oxidative metabolism while preserving the tropane ring's conformational rigidity essential for DAT interaction. The compound served as a bridge between first-generation phenyltropanes and advanced candidates like dichloropane, highlighting iterative efforts to optimize ligand-receptor kinetics [1] [7].
Table 2: Structural Evolution of Select Phenyltropane Analogues
Compound | R1 Substituent | R2 Position | DAT Ki (nM)* | Key Advancement |
---|---|---|---|---|
Cocaine | H | - | 89–311 | Baseline reuptake inhibition |
WIN 35,065-2 | CH₃ | 3β | 11–18 | Enhanced DAT affinity |
Clofenciclan | Cl | 3β | ~5–8 | Metabolic stabilization |
RTI-111 (Dichloropane) | Cl | 3β | 2–4 | Sub-nanomolar DAT affinity |
Note: Ki values vary by assay system. Representative ranges from rodent synaptosomal studies.
Initial pharmacological profiling of Clofenciclan utilized in vitro radioligand binding and neurotransmitter uptake inhibition assays. Key findings included:
Table 3: Early Pharmacological Profile of Clofenciclan
Parameter | Value/Outcome | Assay System | Significance |
---|---|---|---|
DAT Binding Affinity (Ki) | 5.2 ± 0.8 nM | Rat striatal membranes | >15-fold selective over cocaine |
DAT Uptake Inhibition (IC₅₀) | 3.7 nM | [³H]DA uptake in synaptosomes | Confirmed functional potency at DAT |
Selectivity Ratio (DAT/SERT) | >200 | Comparative uptake assays | Reduced risk of serotonergic side effects |
Locomotor ED₅₀ | 1.1 mg/kg i.v. | Open-field test (rats) | Behaviorally active at low doses |
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 8017-89-8
CAS No.:
CAS No.: 33227-10-0